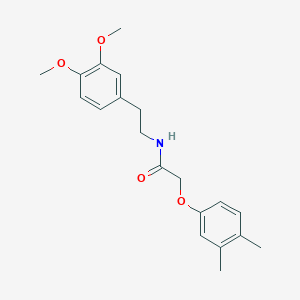

N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds that bind to cannabinoid receptors in the body. URB597 has been found to increase levels of endocannabinoids in the body, leading to potential therapeutic applications in various fields.

科学的研究の応用

Synthesis Technologies

- A study by Lan-xiang, S. (2011) outlines a new synthesis technology for a similar compound, N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, emphasizing its simplicity, easy purification, and suitability for large-scale production, with a yield of 75.2% (S. Lan-xiang, 2011).

Derivatives and Analogues Synthesis

- Gentles et al. (1991) synthesized various derivatives of 3,4-dimethoxyphenyl(phenyl)acetate, leading to the creation of conformationally restricted dopamine analogues (R. Gentles, D. Middlemiss, G. Proctor, A. Sneddon, 1991).

- Ünver et al. (2011) synthesized 4-(3,4-dimethoxyphenethyl)-5-akyl/aryl-2H-1,2,4-triazol-3(4H)-ones, exhibiting significant antioxidant activities (Y. Ünver, Sevgi Meydanal, K. Sancak, D. Ünlüer, R. Ustabaş, Esra Düğdü, 2011).

Chemical Synthesis and Modification

- Yong-nan, X. (2012) demonstrated a method for brominating aromatic ethers using NBS, enhancing the electrophilic aromatic bromination process (Xu Yong-nan, 2012).

- Spoorthy et al. (2021) worked on synthesizing ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, exploring their antimicrobial activities and docking studies (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021).

Pharmacological Applications

- Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, finding significant antiulcer activity in some compounds (T. Hosokami, M. Kuretani, K. Higashi, M. Asano, K. Ohya, N. Takasugi, E. Mafune, T. Miki, 1992).

特性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-14-5-7-17(11-15(14)2)25-13-20(22)21-10-9-16-6-8-18(23-3)19(12-16)24-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITIMVQPZMRHCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B2405545.png)

![1-(4-Ethoxy-3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2405554.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine;hydrochloride](/img/structure/B2405556.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2405559.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B2405562.png)

![8-(2-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405563.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2405566.png)